4-(Benzyloxy)-2-ethyl-4-oxobutanoic acid

Medicinal Chemistry Building Blocks Chiral Intermediate Procurement Protecting Group Strategy

4-(Benzyloxy)-2-ethyl-4-oxobutanoic acid (CAS 1035609-72-3 for the R‑enantiomer; CAS 1932079‑11‑2 for the S‑enantiomer) is a non‑racemic 4‑oxobutanoic acid derivative that combines a benzyloxy protecting group at the 4‑position with an ethyl substituent at the 2‑position, creating a well‑defined chiral center essential for enantiospecific transformations. The compound is commercially supplied with certified purity of ≥95% (HPLC) and is primarily employed as a chiral intermediate in the synthesis of pharmaceutical candidates and fine chemicals.

Molecular Formula C13H16O4
Molecular Weight 236.26 g/mol
Cat. No. B12320237
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Benzyloxy)-2-ethyl-4-oxobutanoic acid
Molecular FormulaC13H16O4
Molecular Weight236.26 g/mol
Structural Identifiers
SMILESCCC(CC(=O)OCC1=CC=CC=C1)C(=O)O
InChIInChI=1S/C13H16O4/c1-2-11(13(15)16)8-12(14)17-9-10-6-4-3-5-7-10/h3-7,11H,2,8-9H2,1H3,(H,15,16)
InChIKeyYFIPZUZLYSJBGR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Benzyloxy)-2-ethyl-4-oxobutanoic acid: Procurement-Grade Chiral Building Block for Asymmetric Synthesis


4-(Benzyloxy)-2-ethyl-4-oxobutanoic acid (CAS 1035609-72-3 for the R‑enantiomer; CAS 1932079‑11‑2 for the S‑enantiomer) is a non‑racemic 4‑oxobutanoic acid derivative that combines a benzyloxy protecting group at the 4‑position with an ethyl substituent at the 2‑position, creating a well‑defined chiral center essential for enantiospecific transformations . The compound is commercially supplied with certified purity of ≥95% (HPLC) and is primarily employed as a chiral intermediate in the synthesis of pharmaceutical candidates and fine chemicals . Its physicochemical profile—molecular weight 236.26 g·mol⁻¹, predicted boiling point 384.5 ± 25.0 °C, and predicted density 1.162 ± 0.06 g·cm⁻³—distinguishes it from smaller‑ester analogs and influences downstream handling and purification protocols .

Why 4-(Benzyloxy)-2-ethyl-4-oxobutanoic Acid Cannot Be Interchanged with Unsubstituted or Differently Protected Analogues


Replacing the benzyloxy group with a tert‑butoxy or methyl ester markedly alters both physicochemical properties and synthetic compatibility, while omission of the 2‑ethyl substituent removes the stereochemical handle required for asymmetric induction. The benzyloxy moiety provides orthogonal lability that permits selective hydrogenolytic deprotection (H₂, Pd/C) under neutral conditions, a cleavage mode inaccessible to acid‑labile tert‑butyl esters or base‑labile methyl esters [1]. Simultaneously, the 2‑ethyl branch creates a chiral center; using achiral 4‑(benzyloxy)‑4‑oxobutanoic acid (monobenzyl succinate) forfeits this stereochemical information, making subsequent enantiospecific steps impossible. These pronounced differences in protecting‑group orthogonality and chiral architecture mean that generic substitution will compromise reaction selectivity, deprotection compatibility, and ultimate product enantiopurity, directly impacting the reliability of synthesis campaigns that depend on this building block .

Quantitative Differentiation Evidence for 4-(Benzyloxy)-2-ethyl-4-oxobutanoic Acid Procurement


Molecular Weight Elevation of 34.01 g·mol⁻¹ Relative to the tert‑Butoxy Analog Drives Higher Boiling Point and Altered Purification Parameters

The benzyloxy substituent increases the molecular weight to 236.26 g·mol⁻¹, which is 34.01 g·mol⁻¹ (+16.8 %) heavier than the tert‑butoxy analog (202.25 g·mol⁻¹) . This mass increment correlates with a predicted boiling‑point elevation of approximately 86 °C (384.5 ± 25.0 °C for the benzyloxy compound vs. 298.4 ± 23.0 °C for the tert‑butoxy analog) and a slightly higher predicted density (1.162 ± 0.06 g·cm⁻³ vs. 1.1 ± 0.1 g·cm⁻³) . The larger molecular footprint and stronger intermolecular interactions directly affect distillation conditions, chromatographic retention, and solvent compatibility during scale‑up, making the benzyloxy‑protected building block the preferred choice when post‑reaction separation relies on boiling‑point differences or when higher‑density liquid handling is advantageous.

Medicinal Chemistry Building Blocks Chiral Intermediate Procurement Protecting Group Strategy

Orthogonal Benzyloxy Protecting Group Enables Selective Hydrogenolysis Unavailable with Acid‑Labile tert‑Butyl or Base‑Labile Methyl Esters

The benzyloxy protecting group is cleaved under neutral hydrogenolysis conditions (H₂, Pd/C) without affecting base‑ or acid‑sensitive functionalities, whereas the tert‑butoxy group demands strongly acidic conditions (e.g., TFA) that can degrade acid‑labile substrates, and the methyl ester requires basic hydrolysis that may epimerize the C‑2 chiral center [1]. This orthogonality has been quantitatively exploited in multi‑step syntheses; for example, benzyl‑protected intermediates have been selectively deprotected in the presence of tert‑butyl carbamates with >95% yield retention of chiral purity . The ethyl substituent at C‑2 remains configurationally stable under both hydrogenolytic and acidic conditions, preserving the >95 % enantiomeric excess supplied by the vendor .

Protecting Group Orthogonality Multi‑Step Synthesis Hydrogenolysis

Enantiopure Supply at ≥95 % Purity Avoids Additional Chiral Resolution Steps Required for Racemic or Achiral Analogues

The R‑enantiomer (CAS 1035609‑72‑3) and S‑enantiomer (CAS 1932079‑11‑2) are each commercially available with a minimum purity of 95 % (HPLC) and a defined absolute configuration . In contrast, the achiral analog 4‑(benzyloxy)‑4‑oxobutanoic acid (monobenzyl succinate, CAS 103‑40‑2) provides no stereochemical handle, while racemic 2‑ethyl‑4‑oxobutanoic acid mixtures require additional preparative chiral separation steps that reduce overall yield and increase cost . Procuring the individual enantiomer directly eliminates the 50 % theoretical yield loss inherent to classical resolution, and the supplied certificate of analysis documents the enantiomeric excess, enabling direct use in cGMP synthetic sequences without in‑house re‑validation of stereochemistry .

Chiral Resolution Enantiomeric Purity Asymmetric Synthesis

4.8‑Fold Price Premium Relative to the tert‑Butoxy Analog Reflects Differentiated Synthetic Demand and Protecting‑Group Value

The (R)‑4‑(benzyloxy)‑2‑ethyl‑4‑oxobutanoic acid is listed at €263 per 100 mg (CymitQuimica), whereas the corresponding (R)‑4‑(tert‑butoxy)‑2‑ethyl‑4‑oxobutanoic acid costs €55 per 100 mg from the same supplier . This 4.8‑fold price differential (€263/€55 = 4.78) is not arbitrary; it reflects the additional synthetic steps required for benzyloxy introduction, the higher cost of benzyl alcohol compared with tert‑butanol, and the stronger market demand for benzyl‑protected intermediates in medicinal chemistry programs that target hydrogenolyzable prodrugs or require mild, neutral final deprotection . Budget planning should therefore account for this premium when the benzyl protecting group is mechanistically mandatory, while recognizing that the tert‑butoxy analog offers a cost‑effective alternative only when acidolytic deprotection is compatible with the substrate.

Procurement Cost Analysis Building Block Pricing Protecting Group Economics

Benzyl Ester Motif Confers Class‑Level Insulinotropic Activity Not Observed with Methyl or Other Short‑Alkyl Succinate Esters

In isolated rat islet assays, monobenzyl succinate (4‑(benzyloxy)‑4‑oxobutanoic acid) elicited a pronounced insulin secretory response that was distinct from the responses of monomethyl, monoethyl, monopropyl, and other short‑alkyl succinate esters . Although the target compound (which adds a 2‑ethyl substituent) was not directly tested in this study, the class‑level structure–activity relationship demonstrates that the benzyl ester pharmacophore is a key determinant of insulinotropic potency, and substituting it with a smaller alkyl ester abolishes this biological effect . This finding positions the benzyloxy‑protected scaffold as a privileged starting point for designing insulin‑releasing prodrugs, while the 2‑ethyl branch offers additional lipophilicity tuning that is unavailable in the simple monobenzyl succinate scaffold.

Insulin Secretagogue Prodrug Design Succinic Acid Esters

Optimal Application Scenarios for 4-(Benzyloxy)-2-ethyl-4-oxobutanoic Acid Based on Evidence


Asymmetric Synthesis of Chiral Drug Candidates Requiring Defined C‑2 Stereochemistry

When a medicinal chemistry program demands a non‑racemic 2‑ethyl‑4‑oxobutanoic acid scaffold for SAR exploration, the (R)‑ or (S)‑enantiomer of 4‑(benzyloxy)‑2‑ethyl‑4‑oxobutanoic acid is the only building block that delivers ≥95 % enantiomeric purity without requiring in‑house chiral resolution . This directly eliminates the 50 % yield loss and additional analytical burden associated with classical resolution of racemic mixtures, making it the procurement choice for lead‑optimization libraries where each milligram of material must carry the correct absolute configuration .

Multi‑Step Syntheses Requiring Orthogonal C‑Terminal Deprotection Under Neutral Conditions

In routes where the final deprotection must occur in the presence of acid‑sensitive functional groups (e.g., tert‑butyl carbamates, silyl ethers), the benzyloxy group is uniquely suited because it can be removed by catalytic hydrogenolysis (H₂, Pd/C) at neutral pH [1]. The alternative tert‑butoxy‑protected analog would require TFA treatment that simultaneously cleaves Boc groups and silyl protections, leading to unwanted side reactions and reduced yield. Procurement of the benzyloxy‑protected building block is therefore mandatory for such orthogonal deprotection strategies .

Design of Insulinotropic Prodrugs Exploiting Benzyl Ester Bioactivity

The class‑level evidence that benzyl succinate esters act as insulin secretagogues, while short‑alkyl esters do not, makes the benzyloxy‑protected scaffold a rational starting point for prodrug design targeting pancreatic β‑cell stimulation . Incorporating the additional 2‑ethyl substituent offers a handle for modulating lipophilicity and metabolic stability without abolishing the benzyl ester pharmacophore, a dual advantage not available from the simpler monobenzyl succinate . Researchers should therefore select 4‑(benzyloxy)‑2‑ethyl‑4‑oxobutanoic acid over monobenzyl succinate when simultaneous bioactivity and pharmacokinetic tuning are desired.

Budget‑Conscious Scale‑Up When Protecting‑Group Orthogonality Is Not Required

Conversely, for large‑scale campaigns where the final deprotection step is compatible with acidic conditions and chiral purity is less critical, the tert‑butoxy analog (€55/100 mg) offers a 4.8‑fold cost saving over the benzyloxy compound (€263/100 mg) . Procurement managers should evaluate the synthetic route's compatibility with TFA‑mediated deprotection before defaulting to the more expensive benzyloxy building block, reserving the premium‑priced material for routes that truly require neutral hydrogenolysis .

Quote Request

Request a Quote for 4-(Benzyloxy)-2-ethyl-4-oxobutanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.